molecular formula C22H26N2O5 B13736927 1,3-Dihydro-1-(3-(dimethylamino)propyl)-3-methyl-3-phenyl-2H-indol-2-one oxalate CAS No. 37391-17-6

1,3-Dihydro-1-(3-(dimethylamino)propyl)-3-methyl-3-phenyl-2H-indol-2-one oxalate

Cat. No.: B13736927
CAS No.: 37391-17-6
M. Wt: 398.5 g/mol
InChI Key: NSEDLDYHLBZXPR-UHFFFAOYSA-N
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Description

1,3-Dihydro-1-(3-(dimethylamino)propyl)-3-methyl-3-phenyl-2H-indol-2-one oxalate is a compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of 1,3-Dihydro-1-(3-(dimethylamino)propyl)-3-methyl-3-phenyl-2H-indol-2-one oxalate typically involves multiple steps. The synthetic route often starts with the preparation of the indole nucleus, followed by the introduction of the dimethylamino propyl group and the methyl and phenyl substituents. The final step involves the formation of the oxalate salt. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

1,3-Dihydro-1-(3-(dimethylamino)propyl)-3-methyl-3-phenyl-2H-indol-2-one oxalate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus. Reagents like halogens, nitrating agents, and sulfonating agents are often used.

    Hydrolysis: The oxalate salt can be hydrolyzed under acidic or basic conditions to yield the free base form of the compound.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,3-Dihydro-1-(3-(dimethylamino)propyl)-3-methyl-3-phenyl-2H-indol-2-one oxalate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dihydro-1-(3-(dimethylamino)propyl)-3-methyl-3-phenyl-2H-indol-2-one oxalate involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to various receptors, enzymes, and proteins. This binding can modulate the activity of these targets, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1,3-Dihydro-1-(3-(dimethylamino)propyl)-3-methyl-3-phenyl-2H-indol-2-one oxalate can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

The uniqueness of this compound lies in its specific substituents and the resulting biological activities and applications .

Properties

CAS No.

37391-17-6

Molecular Formula

C22H26N2O5

Molecular Weight

398.5 g/mol

IUPAC Name

dimethyl-[3-(3-methyl-2-oxo-3-phenylindol-1-yl)propyl]azanium;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C20H24N2O.C2H2O4/c1-20(16-10-5-4-6-11-16)17-12-7-8-13-18(17)22(19(20)23)15-9-14-21(2)3;3-1(4)2(5)6/h4-8,10-13H,9,14-15H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

NSEDLDYHLBZXPR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=O)CCC[NH+](C)C)C3=CC=CC=C3.C(=O)(C(=O)[O-])O

Origin of Product

United States

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